2',3',5'-Tri-O-acetyl-8-trifluoromethyl adenosine
CAS No.: 76513-88-7
Cat. No.: VC17303152
Molecular Formula: C17H18F3N5O7
Molecular Weight: 461.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76513-88-7 |
|---|---|
| Molecular Formula | C17H18F3N5O7 |
| Molecular Weight | 461.3 g/mol |
| IUPAC Name | [(2R,3R,4R,5R)-3,4-diacetyloxy-5-[6-amino-8-(trifluoromethyl)purin-9-yl]oxolan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C17H18F3N5O7/c1-6(26)29-4-9-11(30-7(2)27)12(31-8(3)28)15(32-9)25-14-10(13(21)22-5-23-14)24-16(25)17(18,19)20/h5,9,11-12,15H,4H2,1-3H3,(H2,21,22,23)/t9-,11-,12-,15-/m1/s1 |
| Standard InChI Key | CGINBVWZNFCUAM-SDBHATRESA-N |
| Isomeric SMILES | CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=NC=NC(=C3N=C2C(F)(F)F)N)OC(=O)C)OC(=O)C |
| Canonical SMILES | CC(=O)OCC1C(C(C(O1)N2C3=NC=NC(=C3N=C2C(F)(F)F)N)OC(=O)C)OC(=O)C |
Introduction
Structural and Chemical Identity of 2',3',5'-Tri-O-acetyl-8-Trifluoromethyl Adenosine
2',3',5'-Tri-O-acetyl-8-trifluoromethyl adenosine is a derivative of adenosine in which:
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The 8-position of the purine base is substituted with a trifluoromethyl (-CF₃) group.
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The 2', 3', and 5' hydroxyl groups of the ribose moiety are acetylated.
This dual modification confers enhanced metabolic stability and lipophilicity compared to unmodified adenosine, making it a valuable intermediate for prodrug development and nucleotide analog synthesis . The trifluoromethyl group at C8 introduces steric and electronic effects that can alter base-pairing interactions and enzyme recognition, while acetylation protects the ribose from premature hydrolysis .
Synthetic Methodology and Optimization
Reaction Pathway and Reagents
The synthesis of 2',3',5'-tri-O-acetyl-8-trifluoromethyl adenosine (referred to as 12 in source ) proceeds via a zinc-mediated radical trifluoromethylation of protected adenosine precursors. Key steps include:
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Substrate Preparation:
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Radical Trifluoromethylation:
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Workup and Purification:
Table 1: Reaction Conditions for Trifluoromethylation
| Parameter | Value |
|---|---|
| Substrate | 11 (393 mg, 1 mmol) |
| Solvent | DMSO (6 mL) |
| CF₃ Source | (CF₃SO₂)₂Zn·2H₂O (1.1 g, 3 mmol) |
| Oxidant | t-BuOOH (70%, 0.65 mL, 5 mmol) |
| Reaction Time | 24 hours |
| Yield | Not explicitly reported |
Spectral Characterization and Structural Confirmation
Nuclear Magnetic Resonance (NMR) Analysis
The compound’s structure was confirmed using multinuclear NMR spectroscopy:
Table 2: Key NMR Data for 2',3',5'-Tri-O-acetyl-8-Trifluoromethyl Adenosine
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
|---|---|---|---|---|
| ¹H | 8.78 (s) | Singlet | - | H8 (purine) |
| ¹H | 6.40 (dd) | Doublet | J = 4.9, 6.1 | H1' |
| ¹³C | 140.7 (q) | Quartet | J = 40.7 | C8-CF₃ |
| ¹⁹F | -61.63 | Singlet | - | CF₃ |
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¹H NMR: The singlet at δ 8.78 ppm confirms the absence of a proton at C8 due to CF₃ substitution. The H1' proton appears as a doublet of doublets, consistent with ribose acetylation .
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¹³C NMR: The quartet at δ 140.7 ppm (C8) arises from coupling with fluorine atoms (J = 40.7 Hz) .
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¹⁹F NMR: A sharp singlet at δ -61.63 ppm confirms the presence of the trifluoromethyl group .
High-Resolution Mass Spectrometry (HRMS)
The HRMS data ([M + H]⁺ = 504.1336) matches the theoretical mass (504.1337) for C₁₉H₂₁F₃N₅O₈, validating the molecular formula .
Stability and Reactivity Considerations
Acetyl Group Lability
The tri-O-acetyl protection enhances solubility in organic solvents but renders the compound susceptible to deacetylation under basic conditions. Hydrolysis studies in aqueous buffers (pH > 8) show rapid cleavage of acetyl groups, regenerating the parent 8-trifluoromethyl adenosine .
Trifluoromethyl Group Effects
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Electronic Effects: The electron-withdrawing CF₃ group reduces electron density at N7 and N9, potentially altering hydrogen-bonding interactions in enzymatic processes .
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Steric Effects: The bulky CF₃ group forces the purine ring into a syn conformation about the glycosidic bond, as observed in similar 8-substituted adenosines .
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